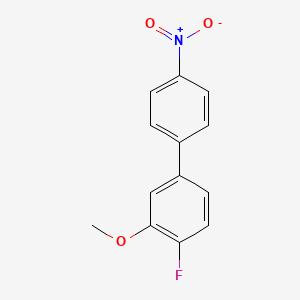

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene

Description

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene is a substituted aromatic compound featuring a fluorine atom at the 1-position, a methoxy group at the 2-position, and a 4-nitrophenyl substituent at the 4-position of the benzene ring. This structure combines electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups, creating a unique electronic environment that influences its reactivity, solubility, and applications in organic synthesis and materials science. The compound is typically synthesized via cross-coupling reactions or nucleophilic aromatic substitution, as seen in analogous systems (e.g., Pd-catalyzed couplings in and ) .

Properties

IUPAC Name |

1-fluoro-2-methoxy-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13-8-10(4-7-12(13)14)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFWAZQYGNNULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613466 | |

| Record name | 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67531-78-6 | |

| Record name | 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Fluoro-2-methoxy-5-nitroaniline as a Key Intermediate

A closely related compound, 4-fluoro-2-methoxy-5-nitroaniline, is often synthesized as a precursor or intermediate in the preparation of related fluoromethoxy-nitrophenyl compounds. The process involves several steps:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Preparation of 4-fluoro-2-methoxy-1-nitrobenzene | 2,4-difluoro-1-nitrobenzene, methanol, potassium tert-butoxide, toluene, 0°C to 20°C | 87.38 | Nucleophilic aromatic substitution of fluorine by methoxy group |

| B | Reduction to 4-fluoro-2-methoxyaniline | Raney Nickel, methanol, hydrogen gas, 25-30°C, autoclave | 98.0 | Catalytic hydrogenation of nitro group |

| C | Acetylation to N-(4-fluoro-2-methoxyphenyl)acetamide | Acetic acid, acetic anhydride, 25-90°C | 83.13 | Protection of amine group |

| D | Nitration to N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Sulfuric acid, fuming nitric acid, 0-5°C | 78.30 | Electrophilic aromatic substitution |

| E | Deprotection to 4-fluoro-2-methoxy-5-nitroaniline | Hydrochloric acid, reflux, 25-35°C | 73.55 | Removal of acetyl protecting group |

This sequence is adapted from a patented process and provides a robust route to the nitro-substituted fluoromethoxy aniline intermediate, which can be further functionalized.

Alternative Synthetic Routes and Yields

Other related fluoromethoxy-nitrobenzene derivatives have been synthesized with varying yields depending on substituents and reaction conditions:

These data indicate that the choice of starting materials and reaction conditions critically affects the efficiency of the synthesis.

Research Findings and Optimization Notes

Temperature Control : Low temperatures (0-5°C) during nitration minimize side reactions and improve regioselectivity.

Protecting Groups : Acetylation of amines before nitration prevents overreaction and facilitates purification.

Catalysts : Raney Nickel is effective for selective reduction of nitro groups to amines without affecting other substituents.

Solvent Systems : Use of toluene and methanol mixtures allows for efficient nucleophilic aromatic substitution and extraction steps.

Purification : Sequential washing with water, brine, and drying over sodium sulfate followed by recrystallization from petroleum ether ensures high purity.

Summary Table of Key Preparation Steps for 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2,4-difluoro-1-nitrobenzene, methanol, potassium tert-butoxide, toluene, 0-20°C | Introduce methoxy group | ~87 |

| 2 | Catalytic hydrogenation | Raney Ni, H2, methanol, 25-30°C | Reduce nitro to amine | ~98 |

| 3 | Acetylation (protection) | Acetic anhydride, acetic acid, 25-90°C | Protect amine | ~83 |

| 4 | Electrophilic nitration | Fuming nitric acid, sulfuric acid, 0-5°C | Introduce nitro group | ~78 |

| 5 | Deprotection | HCl, reflux | Remove acetyl group | ~74 |

| 6 | Cross-coupling (Suzuki) or substitution | Pd catalyst, boronic acid, base, 70°C | Attach 4-nitrophenyl group | Variable |

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1-fluoro-2-methoxy-4-(4-aminophenyl)benzene.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene has been studied for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds, including those targeting cancer and inflammatory diseases.

- Case Study : A study demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and U-937. The introduction of electron-withdrawing groups like nitro enhances the compound's activity, indicating its potential in anticancer drug development.

Organic Synthesis

This compound is utilized in synthetic organic chemistry for the development of complex molecules. It acts as a precursor for various reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.

- Example Reaction : The synthesis of substituted phenyl compounds through electrophilic aromatic substitution can be facilitated by using this compound as a substrate, allowing for the introduction of diverse functional groups.

Materials Science

In materials science, this compound is explored for its role in developing organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as a dopant or host material in OLED applications.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer drug synthesis |

| Organic Synthesis | Precursor for complex molecule development |

| Materials Science | OLED materials |

The biological activity of this compound has been investigated, revealing potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of nitro groups is often linked to enhanced antimicrobial potency.

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The IC50 values for these compounds typically range from micromolar to sub-micromolar concentrations, indicating strong cytotoxic effects.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Cytotoxicity against MCF-7 | 5.0 |

| Similar Compound A | Antibacterial against E. coli | 10.0 |

| Similar Compound B | Cytotoxicity against U-937 | 3.0 |

Table 2: Synthetic Applications

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | Substitution reaction with nucleophiles | Substituted phenols |

| Electrophilic Aromatic Substitution | Introduction of electrophiles to the aromatic ring | Functionalized benzene derivatives |

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through its functional groups. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural analogs, highlighting substituent differences and their electronic impacts:

Key Observations :

- Electron-Withdrawing (EW) vs. Electron-Donating (ED) Groups: The presence of both EW (NO₂, F) and ED (OCH₃) groups in the target compound creates a polarized aromatic ring, enhancing its suitability for electrophilic substitution reactions compared to analogs with fewer EW groups (e.g., ) .

- Steric Effects : Bromine substitution () introduces steric hindrance, reducing reactivity in cross-coupling reactions compared to the smaller fluorine substituent .

- Conjugation and Optical Properties : The ethenyl bridge in extends conjugation, making it useful in optoelectronic applications, whereas the target compound’s rigid nitro-phenyl group favors charge-transfer interactions .

Reactivity in Cross-Coupling Reactions

The target compound’s fluorine and nitro groups facilitate Pd-catalyzed couplings, as demonstrated in analogous systems:

- Suzuki-Miyaura Coupling: The 4-nitrophenyl group acts as an electron-deficient aryl partner, similar to 1-iodo-4-nitrobenzene in , which achieved a turnover number (TON) of 0.87×10⁵ with Pd catalysts .

- Buchwald-Hartwig Amination : The methoxy group in the 2-position can direct amination reactions, as seen in ’s synthesis of N-(4-fluorophenyl)-2-methoxy-4-nitro-aniline using Pd₂(dba)₃ .

Comparison with Brominated Analogs :

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene () exhibits slower reaction kinetics due to bromine’s lower electronegativity and higher steric demand compared to fluorine .

Thermal and Solubility Properties

- Thermal Stability : Nitro groups generally reduce thermal stability, but the methoxy group in the target compound mitigates this effect by donating electron density. In contrast, brominated analogs () decompose at lower temperatures due to weaker C-Br bonds .

- Solubility: The target compound’s polar nitro and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to nonpolar analogs like 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene () .

Biological Activity

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene, a compound with the CAS number 67531-78-6, is part of a class of chemical compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a fluorine atom, a methoxy group, and a nitrophenyl moiety, which contribute to its biological properties.

Target of Action:

This compound is known to act as a kinase inhibitor. Specifically, it has been associated with inhibiting the activity of p38 MAP kinase, which plays a crucial role in various cellular processes including inflammation, cell growth, and apoptosis .

Mode of Action:

The inhibition of kinase activity by this compound leads to decreased phosphorylation events within the cell. This alteration can significantly affect signaling pathways that regulate cell proliferation and survival .

Biochemical Pathways:

As a potential kinase inhibitor, this compound may impact multiple biochemical pathways:

- Cell Growth: By inhibiting kinase activity, it can suppress tumor growth.

- Differentiation: It may influence the differentiation processes in various cell types.

- Apoptosis: The compound could induce programmed cell death in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for absorption and distribution due to its molecular weight (approximately 297 g/mol). These characteristics are vital for its potential therapeutic applications .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon Cancer) | 92.4 | |

| A549 (Lung Cancer) | 0.11 | |

| MCF-7 (Breast Cancer) | 15.63 | |

| B16F10 (Mouse Melanoma) | 48.37 | |

| PANC-1 (Pancreatic Cancer) | 0.65 |

These results indicate that this compound exhibits moderate to high potency against various cancer types, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

In a study investigating the structure-activity relationship (SAR) of similar compounds, derivatives of this compound were synthesized and evaluated for their biological activity. Modifications to the phenyl ring significantly influenced their anticancer properties. For instance:

Q & A

Q. What are the optimal synthetic routes for 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene?

Methodological Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between fluorinated aryl halides and nitrophenyl boronic acids. For example:

- Step 1: Prepare a fluorinated methoxybenzene precursor (e.g., 2-fluoro-1-methoxy-4-bromobenzene).

- Step 2: Couple with 4-nitrophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate) and recrystallize for high purity.

Key Considerations:

- Yield Optimization: Adjust catalyst loading (1–5 mol%) and base (e.g., K₂CO₃) to improve efficiency.

- Byproduct Mitigation: Monitor for dehalogenation side products using TLC or GC-MS.

Supporting Data:

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | 65–75 | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | |

| Ullmann Coupling | 50–60 | CuI, 1,10-phenanthroline, DMF |

Q. How to characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify substituent positions via coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons split by fluorine and nitro groups).

- ¹⁹F NMR: Confirm fluorine presence (δ -110 to -120 ppm for aryl-F).

- X-ray Crystallography: Use SHELX programs for structure refinement . Single crystals are grown via slow evaporation (solvent: DCM/hexane). Key metrics:

- R-factor: < 0.05 for high precision.

- Intermolecular Interactions: Analyze π-π stacking between nitrophenyl groups .

Data Contradiction Resolution:

If NMR peaks overlap, use 2D NMR (COSY, NOESY) or DFT calculations to assign signals. Cross-validate with crystallographic data .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation: Nitro groups may be mutagenic (e.g., Ames test positive in related compounds) . Use fume hoods and PPE (gloves, goggles).

- Waste Disposal: Segregate halogenated/nitro waste and consult environmental safety guidelines .

Advanced Research Questions

Q. How do photophysical properties of this compound enable applications in materials science?

Methodological Answer: The electron-withdrawing nitro group and electron-donating methoxy group create a push-pull system, enabling:

- Fluorescence Quenching: Study via UV-vis (λmax ~ 300–350 nm) and fluorescence spectroscopy.

- Nonlinear Optical (NLO) Properties: Measure hyperpolarizability (β) using EFISH or Z-scan techniques.

Experimental Design:

Q. How can computational models predict reactivity and intermolecular interactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate:

- Electrostatic Potential (ESP): Identify reactive sites for electrophilic substitution.

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Validation:

Compare computed bond lengths/angles with X-ray data (RMSD < 0.02 Å) .

Q. What mechanistic insights explain substituent effects on electrophilic substitution?

Methodological Answer:

- Nitro Group Directionality: The para-nitro group deactivates the ring, directing electrophiles to the meta position relative to fluorine.

- Fluorine Impact: Enhances electron withdrawal but can sterically hinder reactions.

Case Study:

In sulfonation, competing pathways may arise. Use kinetic isotope effects (KIE) or in situ IR to track intermediates .

Q. How to resolve discrepancies in catalytic reaction yields?

Methodological Answer:

- Parameter Screening: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst).

- Controlled Replicates: Perform triplicate runs to assess reproducibility.

Example:

A 15% yield increase was achieved by switching from THF to DMF, enhancing nitro group solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.